4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine is a synthetic compound characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy groups and a piperazine ring linked to a trifluoromethyl-substituted pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine typically involves multiple steps. One common method starts with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with a piperazine derivative. The trifluoromethyl group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like methanol or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential neuroprotective and anti-inflammatory properties. It has shown promise in inhibiting nitric oxide and tumor necrosis factor-α production in human microglia cells.
Biological Research: It is used in studies involving the inhibition of endoplasmic reticulum stress and apoptosis in neuronal cells.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine involves several molecular targets and pathways:
Neuroprotection: It inhibits endoplasmic reticulum stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.
Anti-inflammatory: The compound inhibits the NF-kB inflammatory pathway, reducing the production of inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
4,6-Dimethoxy-2-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine stands out due to its combination of methoxy and trifluoromethyl groups, which confer unique chemical properties and biological activities. Its ability to inhibit specific molecular pathways makes it a valuable compound for research in neuroprotection and anti-inflammatory therapies.
Properties
Molecular Formula |
C15H17F3N6O2 |
---|---|
Molecular Weight |
370.33 g/mol |
IUPAC Name |
4,6-dimethoxy-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C15H17F3N6O2/c1-25-11-9-12(26-2)22-14(21-11)24-7-5-23(6-8-24)13-19-4-3-10(20-13)15(16,17)18/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
BHGJEPLIDCRQMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.